molecular formula C10H10Cl2N2 B13106567 5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine

5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine

Cat. No.: B13106567
M. Wt: 229.10 g/mol
InChI Key: JNPGPUFWHQVAHP-UHFFFAOYSA-N
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Description

5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine is a high-value chemical intermediate designed for advanced research and development, particularly in the fields of agrochemistry and pharmaceuticals. Its structure incorporates both allyl and cyclopropyl substituents on a dichloropyrimidine core, a framework known to impart significant biological activity. In herbicide research, pyrimidine compounds with cyclopropyl groups have been investigated for their potent herbicidal properties . The specific stereoelectronic properties of the cyclopropyl ring can enhance binding to biological targets, while the dichloro-pyrimidine core acts as a versatile handle for further synthetic elaboration, allowing researchers to create a diverse library of candidate molecules . Concurrently, in pharmaceutical research, the 2-cyclopropylpyrimidine motif is a recognized scaffold in the discovery of novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for anti-HIV drug development . The presence of the allyl group offers an additional synthetic vector for further functionalization through reactions such as cross-coupling or oxidation, making this compound a flexible building block for medicinal chemistry programs. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4,6-dichloro-2-cyclopropyl-5-prop-2-enylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2/c1-2-3-7-8(11)13-10(6-4-5-6)14-9(7)12/h2,6H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPGPUFWHQVAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(N=C(N=C1Cl)C2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-cyclopropylpyrimidine.

    Chlorination: The 2-cyclopropylpyrimidine is then chlorinated at the 4 and 6 positions using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The allyl group can undergo oxidation to form epoxides or reduction to form saturated hydrocarbons.

    Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents such as ethanol or methanol.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Major Products

    Substitution: Formation of 5-allyl-4,6-diamino-2-cyclopropylpyrimidine.

    Oxidation: Formation of 5-allyl-4,6-dichloro-2-cyclopropylpyrimidine epoxide.

    Reduction: Formation of 5-propyl-4,6-dichloro-2-cyclopropylpyrimidine.

Scientific Research Applications

Synthesis of 5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine

The synthesis of 5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine typically involves multi-step organic reactions. While specific synthetic routes may vary, they generally include:

  • Formation of the pyrimidine ring : Utilizing starting materials such as cyanoacetic acid or urea derivatives.
  • Chlorination : Introducing chlorine substituents at the 4 and 6 positions to enhance biological activity.
  • Allylation : Adding an allyl group at the 5 position to improve pharmacological properties.
  • Cyclopropyl substitution : Incorporating a cyclopropyl moiety at the 2 position to modify the compound's lipophilicity and selectivity.

These steps can be optimized through various reaction conditions and catalysts to yield high-purity products suitable for biological testing .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines such as:

  • Colon adenocarcinoma (LoVo)
  • Breast cancer (MCF-7)
  • Lung cancer (A549)

In vitro evaluations demonstrate that this compound can induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Pyrimidine derivatives have also been studied for their anti-inflammatory properties. The compound has shown potential in inhibiting pro-inflammatory enzymes such as COX-2. In animal models, it has demonstrated efficacy comparable to established anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial properties of pyrimidines are well-documented. Compounds related to 5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine have been tested against various bacterial strains and have shown promising results in inhibiting growth, suggesting their potential use in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can lead to enhanced biological activity:

Substituent PositionModification TypeEffect on Activity
4 & 6ChlorinationIncreased potency against cancer cells
5AllylationImproved selectivity and bioavailability
2CyclopropylEnhanced lipophilicity and membrane permeability

These modifications allow researchers to tailor compounds for specific therapeutic targets while minimizing side effects .

Case Studies

Several case studies illustrate the practical applications of 5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine:

  • Study on Anticancer Efficacy : A study evaluated the compound's effects on A549 lung cancer cells, revealing that it significantly induced apoptosis at concentrations lower than those required for traditional chemotherapeutics .
  • Anti-inflammatory Assessment : In a model of acute inflammation, treatment with this compound resulted in a marked reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : The compound was tested against resistant bacterial strains and showed significant inhibition of growth, suggesting utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In antiviral applications, it may interfere with viral replication by inhibiting viral polymerases or proteases.

Comparison with Similar Compounds

Substituent-Driven Structural and Physical Comparisons

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Substituents (C2, C5) Melting Point (°C) Yield (%) Key Applications/Notes
5-Allyl-4,6-dichloropyrimidin-2-amine (B7) C₇H₇Cl₂N₃ -NH₂, -Allyl Not fully reported 74 Precursor for bioactive molecules
4,6-Dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine (B6) C₇H₅Cl₂N₃ -NH₂, -Propargyl 159–161 81 Inhibits immune-activated NO production
5-Amino-4,6-dichloro-2-methylpyrimidine C₅H₅Cl₂N₃ -CH₃, -NH₂ Not reported Commercial reagent (Thermo Scientific)

Key Observations :

  • Substituent Effects on Reactivity : The allyl group in B7 (vs. propargyl in B6) may influence π-orbital interactions and regioselectivity in further functionalization. For example, allyl groups facilitate cycloaddition or alkylation reactions, whereas propargyl groups enable click chemistry .
  • Physical Properties : B6 exhibits a well-defined melting point (159–161°C), likely due to its rigid propargyl group, compared to B7, where the allyl substituent may introduce conformational flexibility .
  • Synthetic Utility : B7 serves as a precursor for pyrimidine-fused benzazepines, highlighting its role in constructing nitrogen-rich heterocycles .

Spectroscopic and Analytical Distinctions

  • NMR Profiles: B6 and B7 share similar pyrimidine core signals (e.g., δ ~161 ppm for C2/C4/C6 in ¹³C NMR).
  • Mass Spectrometry: Both B6 and B7 exhibit molecular ion peaks at m/z 201/203 ([M⁺]), consistent with their identical molecular formulas (C₇H₅Cl₂N₃ vs. C₇H₇Cl₂N₃; minor differences due to isotopic Cl patterns) .

Biological Activity

5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

  • Molecular Formula : C₉H₈Cl₂N₄
  • Molecular Weight : 233.09 g/mol
  • CAS Number : 1378873-63-2

The biological activity of 5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine primarily stems from its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways.

Enzyme Inhibition

Studies have shown that compounds similar to 5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine can inhibit enzymes such as:

  • Acetyl-CoA Carboxylase (ACC) : This enzyme is crucial for fatty acid metabolism and energy homeostasis. Inhibition can lead to reduced lipid synthesis and potential applications in treating metabolic disorders .

Antitumor Activity

In vitro studies have evaluated the antitumor effects of 5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation:

Cell LineIC₅₀ (µM)Reference
HeLa22.8
SGC-790119.7
SHG-44Not reported

These findings suggest that the compound may possess significant anticancer properties.

Case Studies and Research Findings

  • Dual Inhibition Studies : Research involving structurally similar compounds indicates that dual inhibitors targeting both PI3K and HDAC pathways exhibit enhanced antiproliferative effects in cancer cells. Such compounds were found to have IC₅₀ values less than 10 nM in certain cases, highlighting the importance of structural modifications in enhancing biological activity .
  • ACC Inhibition : The compound's role as an ACC inhibitor has been explored, demonstrating its potential to modulate lipid metabolism effectively. This could be particularly beneficial in treating conditions like obesity and dyslipidemia .
  • Cytotoxicity Assessments : Various studies have utilized the MTT assay to evaluate cytotoxicity across different cancer cell lines. The results consistently indicate that modifications in the chemical structure can significantly impact the potency against specific cancer types .

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